(3-(Difluoromethyl)azetidin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9F2NO |
|---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
[3-(difluoromethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(3-9)1-8-2-5/h4,8-9H,1-3H2 |
InChI Key |
ZDJAWZWEDKDHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CO)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethyl Azetidin 3 Yl Methanol
Influence of Ring Strain on Azetidine (B1206935) Reactivity
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for its reactivity. acs.orgrsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, a characteristic that is leveraged in various synthetic transformations. rsc.orgbeilstein-journals.org The strain energy of the azetidine ring renders it more reactive than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, respectively. However, it is generally more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org
The reactivity of the azetidine ring can be modulated by the nature of its substituents. In the case of (3-(Difluoromethyl)azetidin-3-yl)methanol, the presence of a difluoromethyl group and a hydroxymethyl group at the C3 position influences the electronic distribution and steric environment of the ring, thereby affecting its susceptibility to nucleophilic attack and other reactions. The electron-withdrawing nature of the difluoromethyl group can impact the basicity of the ring nitrogen and the reactivity of the ring carbons.
The stability of substituted azetidines can be sensitive to pH. For instance, in acidic conditions, protonation of the azetidine nitrogen can precede ring-opening, and the pKa of the azetidine nitrogen is a key factor in determining its stability. nih.gov
Nucleophilic Substitution Pathways
The hydroxyl group of this compound offers a site for nucleophilic substitution reactions. While direct substitution of the hydroxyl group can be challenging, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate substitution by a variety of nucleophiles.
In a broader context of azetidine chemistry, nucleophilic ring-opening of activated azetidines (e.g., N-acyl or N-sulfonyl azetidinium ions) is a common and synthetically useful pathway. rsc.org This process is driven by the relief of ring strain and can be initiated by a wide range of nucleophiles, including halides, amines, and alcohols. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring.
For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of functionalized acyclic amines. The presence of the difluoromethyl and hydroxymethyl groups at C3 in the title compound would be expected to influence the regiochemical outcome of such ring-opening reactions.
Reduction Reaction Chemistry
The functional groups of this compound, namely the difluoromethyl and hydroxyl groups, can potentially undergo reduction. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, and these functionalities can then be subjected to reduction.
More specifically, the reduction of a related compound, an azetidin-3-one, to an azetidin-3-ol (B1332694) using a reducing agent like sodium borohydride (B1222165) (NaBH4) has been reported, demonstrating the feasibility of transformations at the C3 position. nih.gov This suggests that the hydroxymethyl group in this compound could be formed via the reduction of a corresponding carboxylic acid or ester derivative.
The difluoromethyl group is generally stable under many reducing conditions. However, under specific and harsh conditions, or with specialized reagents, its reduction could potentially occur, although this is not a common transformation.
Acylation Reactions and Derivative Formation
The primary alcohol of the hydroxymethyl group in this compound is readily susceptible to acylation to form ester derivatives. This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
The formation of such ester derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. A variety of acyl groups can be introduced, leading to a diverse range of derivatives.
The table below illustrates a representative acylation reaction of a generic 3-hydroxyazetidine derivative, which is analogous to the reactivity of this compound.
| Reactant | Acylating Agent | Product |
| 3-Aryl-azetidin-3-ol | Benzoyl Chloride | 3-Aryl-3-(benzoyloxy)azetidine |
This type of reaction allows for the exploration of structure-activity relationships by systematically varying the nature of the acyl group.
Reaction Mechanism Elucidation through Deuterium (B1214612) Experiments and DFT Studies
The mechanisms of reactions involving azetidines are often investigated using a combination of experimental and computational methods, including deuterium labeling experiments and Density Functional Theory (DFT) calculations.
Deuterium labeling can provide valuable insights into reaction mechanisms. For instance, by selectively replacing hydrogen atoms with deuterium, it is possible to track the fate of specific atoms throughout a reaction and to probe for kinetic isotope effects. acs.org The observation of a kinetic isotope effect can indicate that the breaking of a bond to the labeled atom is involved in the rate-determining step of the reaction. For example, deuterium labeling studies have been used to investigate the mechanism of ring cleavage in epoxides, which are structurally related to azetidines in terms of ring strain.
DFT calculations are a powerful tool for studying the energetics and geometries of reactants, transition states, and products. acs.org These calculations can be used to model reaction pathways, predict the stereochemical outcome of reactions, and understand the influence of substituents on reactivity. For example, DFT calculations have been employed to model the transition states of azetidine ring-opening reactions, providing insights into the stability of different isomers and the role of catalysts. acs.org Such computational studies can complement experimental findings and provide a more detailed understanding of the reaction mechanism at a molecular level.
Computational and Theoretical Studies in Azetidine Chemistry
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. For azetidine (B1206935) derivatives, molecular docking has been instrumental in identifying and optimizing potential therapeutic agents.
While specific docking studies for (3-(Difluoromethyl)azetidin-3-yl)methanol are not documented in the available literature, research on other functionalized azetidines highlights the utility of this approach. For instance, docking simulations have been successfully employed to evaluate the binding of novel azetidin-2-one derivatives to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net These studies assess the binding affinity and interaction patterns within the receptor's active site, guiding the design of more potent inhibitors. researchgate.net Similarly, 3-hydroxymethyl-azetidine derivatives have been developed as potent inhibitors of DNA polymerase Theta (Polθ), another important anti-cancer target, with structure-based drug design and molecular docking playing a key role in their optimization. nih.gov
For This compound , molecular docking could be used to predict its binding mode and affinity to various biological targets. The difluoromethyl group, with its unique electronic properties, and the hydroxymethyl group, capable of forming hydrogen bonds, would be key determinants of its interaction profile. A hypothetical docking study would likely involve the generation of a 3D model of the compound and its placement into the binding site of a target protein. The simulation would then calculate the most favorable binding pose and estimate the binding energy.
Table 1: Representative Docking Scores for Azetidine Derivatives Against EGFR
| Compound | Fitness Score | Reference Ligand Fitness Score |
| Azetidin-2-one Derivative A-2 | 77.79 | 71.94 |
| Azetidin-2-one Derivative A-8 | 76.68 | 71.94 |
| Azetidin-2-one Derivative A-14 | 71.46 | 71.94 |
Note: Data is for illustrative purposes and is based on findings for different azetidine derivatives, not this compound. researchgate.net
Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can provide insights into various molecular properties, such as bond lengths, bond angles, vibrational frequencies, and reaction energetics.
Although specific DFT studies on This compound have not been reported, DFT has been applied to other azetidine derivatives to understand their chemical behavior. For example, DFT calculations have been used to study the reaction mechanisms of azetidine synthesis, such as the intramolecular aminolysis of cis-3,4-epoxy amines, providing insights into the regioselectivity of the reaction. frontiersin.org Furthermore, DFT has been employed to analyze the electronic and thermodynamic properties of novel azetidine derivatives to understand their physical and chemical characteristics. researchgate.net
An application of DFT to This compound would likely involve geometry optimization to determine its most stable three-dimensional structure. Subsequent calculations could then be performed to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. The molecular electrostatic potential (MEP) could also be mapped to identify regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.
Table 2: Illustrative DFT-Calculated Properties for a Generic Azetidine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 2.8 D |
Note: These values are hypothetical and intended to represent the type of data obtained from DFT calculations on an azetidine derivative.
Conformational Analysis of Azetidine Ring Systems
The four-membered azetidine ring is known for its puckered conformation, which is a result of the balance between angle strain and torsional strain. The substituents on the ring can significantly influence its conformational preferences.
While a detailed conformational analysis of This compound is not available, studies on related 3-substituted azetidines provide valuable insights. For instance, the conformational dynamics of 3,3-substituted azetidine moieties have been observed to cause significant broadening of signals in NMR spectra, indicating that the ring is not static but undergoes conformational exchange. mdpi.com In oligomers of azetidine-derived α-amino acids, the interplay of intra- and intermolecular hydrogen bonds has been shown to stabilize specific extended or folded conformations. nih.gov
For This compound , the two substituents at the C3 position would likely have a significant impact on the ring's conformation. The bulky difluoromethyl group and the hydrogen-bonding capable methanol (B129727) group would influence the puckering of the azetidine ring. A thorough conformational analysis would involve computational methods, such as molecular mechanics or DFT, to identify the low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule presents itself for interaction with biological targets.
Structure-Property Relationship (SPR) Investigations (excluding clinical property predictions)
Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physicochemical properties. For azetidine-containing compounds, the inclusion of the four-membered ring is a strategic choice to modulate properties such as solubility, metabolic stability, and lipophilicity. nih.gov
While specific SPR investigations for This compound are not published, the broader field of medicinal chemistry provides a framework for understanding the likely impact of its structural features. The azetidine ring itself is often used as a bioisostere for larger rings like pyrrolidine (B122466) or piperidine, offering a more rigid scaffold with improved physicochemical properties. nih.gov The introduction of fluorine, in the form of a difluoromethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity and acidity/basicity.
Research Applications and Utility of 3 Difluoromethyl Azetidin 3 Yl Methanol
(3-(Difluoromethyl)azetidin-3-yl)methanol as a Key Synthetic Intermediate for Complex Molecules
The structure of this compound offers multiple reactive sites, rendering it a versatile intermediate in the synthesis of more complex molecular architectures. The hydroxyl and amino functionalities of the azetidine (B1206935) ring can be selectively modified to introduce a variety of substituents, thereby enabling the construction of diverse chemical libraries. The difluoromethyl group, a bioisostere of a hydroxyl group or a thiol group, can significantly modulate the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Recent studies have demonstrated the utility of this compound in the synthesis of potent and selective enzyme inhibitors. For instance, it has been incorporated into the structure of novel inhibitors of polymerase theta (Polθ), an enzyme involved in DNA repair pathways in cancer cells. The resulting compounds exhibited significant antiproliferative properties in DNA repair-compromised cells, highlighting the potential of this building block in the development of targeted cancer therapies nih.gov.
Design and Development of Novel Azetidine Derivatives and Analogues for Research
The azetidine ring is a four-membered heterocycle that has found widespread application in medicinal chemistry, most notably in the form of β-lactam antibiotics. The fully reduced form of this ring system, as present in this compound, offers a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. The inherent ring strain of the azetidine core can influence the conformation of the appended substituents, leading to enhanced binding to biological targets.
Researchers have been actively exploring the synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic ring systems. These efforts aim to expand the available chemical space for drug discovery and to generate lead-like molecules with optimized physicochemical and pharmacokinetic properties, particularly for targeting the central nervous system (CNS) nih.govresearchgate.net. The incorporation of the difluoromethyl group into these novel azetidine derivatives can further enhance their drug-like properties.
Role as a Privileged Scaffold in Ligand Design and Discovery Research
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The concept of privileged scaffolds has become a powerful tool in drug discovery, as it allows for the rapid generation of libraries of bioactive compounds. The azetidine ring system, particularly when appropriately substituted, has been identified as a privileged scaffold.
The unique conformational constraints imposed by the four-membered ring, combined with the ability to introduce diverse substituents at various positions, allows for the creation of molecules that can mimic the secondary structures of peptides and other biomolecules. This mimicry enables them to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The difluoromethyl group in this compound can play a crucial role in modulating the binding affinity and selectivity of these ligands.
| Privileged Scaffold | Key Features | Therapeutic Areas |
| Benzodiazepine | Seven-membered ring fused to a benzene ring | Anxiety, insomnia, seizures |
| Dihydropyridine | Six-membered heterocyclic ring | Hypertension, angina |
| Azetidine | Four-membered heterocyclic ring | Antibiotics, anticancer, CNS disorders |
Application in the Construction of Diverse Chemical Motifs and Molecular Scaffolds
The chemical reactivity of this compound allows for its use in the construction of a wide array of chemical motifs and molecular scaffolds. The hydroxyl group can be readily converted into other functional groups, such as halides or sulfonates, which can then participate in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The nitrogen atom of the azetidine ring can be acylated, alkylated, or used in reductive amination reactions to introduce further diversity.
These synthetic transformations enable the incorporation of the this compound moiety into a variety of molecular frameworks, including those based on natural products and other biologically active compounds. This approach, known as diversity-oriented synthesis (DOS), aims to create collections of compounds with high structural diversity, thereby increasing the probability of identifying novel biological probes and drug candidates.
| Reaction Type | Reagents | Resulting Motif |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl- or heteroaryl-substituted azetidines |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | N-Aryl- or N-heteroaryl-substituted azetidines |
| Click Chemistry | Alkynes, Azides, Copper catalyst | Triazole-linked azetidine conjugates |
Integration into Advanced Chemical Biology Tool Development (e.g., PROTAC Linkers)
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. PROTACs are bifunctional molecules consisting of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in determining the efficacy and selectivity of the PROTAC.
The unique structural and physicochemical properties of this compound make it an attractive component for the design of novel PROTAC linkers. The rigidity of the azetidine ring can help to control the spatial orientation of the two ligands, while the difluoromethyl group can modulate the linker's polarity and metabolic stability. The development of new synthetic methodologies for the incorporation of such building blocks into PROTACs is an active area of research, with the potential to significantly expand the scope and applicability of this promising therapeutic modality.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of azetidines has historically been challenging due to their ring strain. nih.gov However, recent advancements are paving the way for more efficient and environmentally friendly production methods, which could be adapted for (3-(Difluoromethyl)azetidin-3-yl)methanol.
Future synthetic strategies are likely to move away from multi-step, low-yield procedures towards more streamlined approaches. Key areas of development include:
Photocatalysis: Visible light-mediated reactions, such as the aza Paternò-Büchi reaction, represent a powerful and direct method for forming functionalized azetidines from imines and alkenes. nih.govchemrxiv.orgspringernature.com This approach, often requiring only low catalyst loadings, could be applied to construct the core azetidine (B1206935) ring of the target molecule under mild conditions. springernature.com For instance, researchers have successfully used iridium-based photocatalysts for intermolecular [2+2] photocycloaddition to create substituted azetidines. rsc.org
C-H Activation: Palladium-catalyzed intramolecular C(sp3)-H amination has emerged as a potent method for synthesizing functionalized azetidines from readily available precursors. rsc.org This strategy avoids the need for pre-functionalized starting materials, increasing atom economy.
Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling reactive intermediates and improving reaction efficiency and safety. acs.org A continuous flow process for the difluoromethylation step, potentially using fluoroform (CHF3) as a green and atom-efficient reagent, could make the synthesis of the title compound more scalable and sustainable. acs.orgrsc.org
Strain-Release Synthesis: The thermodynamically controlled rearrangement of aziridine (B145994) precursors or the strain-release homologation of highly strained systems like 1-azabicyclo[1.1.0]butanes offer novel pathways to 3-substituted azetidines. rsc.orgrsc.org Adapting these methods could provide efficient access to the 3-(difluoromethyl)-3-methanol substitution pattern.
Table 1: Comparison of Synthetic Routes for Azetidine Derivatives
| Method | Description | Potential Advantages for this compound | References |
|---|---|---|---|
| Visible-Light Photocatalysis (Aza Paternò-Büchi) | A [2+2] cycloaddition between an imine and an alkene, promoted by a photocatalyst and visible light. | High functional group tolerance; mild reaction conditions; direct access to the azetidine core. | nih.govchemrxiv.orgrsc.org |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch flask, allowing for better control over reaction parameters. | Improved safety and scalability; potential for using gaseous reagents like fluoroform efficiently. | acs.orgrsc.org |
| C-H Amination | Intramolecular cyclization via transition-metal-catalyzed activation of a C-H bond to form a C-N bond. | High atom economy; reduces the need for pre-functionalized starting materials. | rsc.org |
| Strain-Release Homologation | Reaction of highly strained precursors (e.g., azabicyclo[1.1.0]butanes) with electrophiles to generate functionalized azetidines. | Provides access to densely functionalized azetidines that are difficult to obtain otherwise. | rsc.orgnih.gov |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The reactivity of azetidines is largely governed by their considerable ring strain (approx. 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.org Future research will likely focus on leveraging this unique reactivity profile, particularly in the context of the attached difluoromethyl and methanol (B129727) groups.
Key areas for exploration include:
Ring-Opening Reactions: While more stable than aziridines, azetidines can undergo ring-opening reactions under appropriate conditions, providing access to valuable linear amino alcohols. rsc.orgambeed.com The influence of the 3,3-disubstitution on the regioselectivity and facility of this process is an area ripe for investigation.
Strain-Release Functionalization: Analogous to strain-release synthesis, the reaction of pre-formed fluorinated azetidines can lead to novel structures. For example, studies on 2-(trifluoromethyl)azetidines derived from azabicyclo[1.1.0]butanes show they can be converted into a variety of other substituted azetidines, including azetidin-3-ols. nih.gov This suggests that this compound could serve as a platform for further diversification.
Derivatization of the Hydroxyl Group: The primary alcohol offers a convenient handle for further functionalization. It can be converted into esters, ethers, or other functional groups to modulate the compound's properties or to attach it to larger molecules, such as in the development of PROTACs or molecular glues. nih.gov
Bio-orthogonal Chemistry: The unique structure of the azetidine ring could be exploited in bio-orthogonal reactions, allowing for specific labeling and tracking of molecules in biological systems.
Table 2: Potential Chemical Transformations of this compound
| Reaction Type | Potential Outcome | Research Significance | References |
|---|---|---|---|
| Ring-Opening | Formation of functionalized 4-amino-2-(difluoromethyl)butan-1-ols. | Access to acyclic chiral building blocks. | rsc.orgambeed.com |
| Hydroxyl Group Esterification/Etherification | Creation of a library of derivatives with modified physicochemical properties (e.g., lipophilicity, solubility). | Structure-activity relationship (SAR) studies; development of prodrugs. | nih.gov |
| N-Functionalization | Addition of various substituents to the azetidine nitrogen. | Modulation of basicity, cell permeability, and target engagement. | sciencedaily.com |
| Conversion to Azetidine Sulfonyl Fluoride (B91410) (ASF) | Transformation into a reactive building block for "click chemistry" applications (SuFEx). | Facile conjugation to other molecules for applications in chemical biology and drug discovery. | nih.gov |
Advanced Computational Modeling for Predictive Design of Azetidine Systems
In silico methods are becoming indispensable in modern chemical research. For a molecule like this compound, computational modeling can accelerate discovery by predicting properties, reaction outcomes, and biological activities.
Future research will heavily rely on:
Reaction Prediction: Computational models can be used to pre-screen potential starting materials (e.g., alkenes and oximes for photocatalytic synthesis) and predict whether they will react to form azetidines, thereby reducing trial-and-error experimentation. mit.edu
Predictive Property Modeling: The development of publicly available AI tools for the in silico estimation of physicochemical properties like lipophilicity (logP) and acidity constants (pKa) for fluorinated heterocycles is a growing field. researchgate.net Such tools will be crucial for designing derivatives of this compound with optimized ADME (absorption, distribution, metabolism, and excretion) profiles for drug discovery. nih.gov
Molecular Docking and Dynamics: To explore its potential in medicinal chemistry, molecular docking can predict how the compound might bind to biological targets like enzymes or receptors. researchgate.netresearchgate.net Subsequent molecular dynamics (MD) simulations can then provide detailed insights into the stability of these interactions and the conformational behavior of the ligand-receptor complex over time. nih.gov
Table 3: Applications of Computational Modeling in Azetidine Research
| Computational Technique | Application | Expected Outcome | References |
|---|---|---|---|
| Quantum Chemical Methods (e.g., DFT) | Predicting reaction feasibility and mechanisms for novel synthetic routes. | Guidance for synthetic chemists, saving time and resources. | mit.eduresearchgate.net |
| Machine Learning / AI Models | In silico prediction of physicochemical (logP, pKa) and ADME properties. | Design of derivatives with drug-like properties. | researchgate.netnih.gov |
| Molecular Docking | Screening the compound against libraries of biological targets. | Identification of potential protein targets and generation of new therapeutic hypotheses. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of the compound bound to a target protein. | Understanding the molecular basis of binding and informing further lead optimization. | researchgate.netnih.gov |
Expansion of Research Applications in Chemical Biology and Materials Science
The combination of the conformationally rigid azetidine scaffold and the bio-inert yet electronically influential difluoromethyl group makes this compound an attractive building block for various applications. enamine.net
Chemical Biology and Medicinal Chemistry: The introduction of fluorine into drug candidates can significantly enhance metabolic stability and favorably modulate physicochemical properties like pKa. researchgate.netnih.gov The difluoromethyl group, in particular, is often used as a bioisostere for hydroxyl or thiol groups. The azetidine ring itself is an emerging "privileged scaffold" found in approved drugs and clinical candidates, valued for increasing the sp3 character and improving the pharmacokinetic properties of molecules. nih.govnih.gov This makes the title compound a prime candidate for inclusion in fragment-based drug discovery programs, particularly for targets in the central nervous system where such scaffolds have shown promise. sciencedaily.comnih.gov
Materials Science: While less explored, the unique properties of azetidines are finding use in materials science. For example, densely functionalized azetidines have been investigated as novel energetic materials, serving as potential melt-castable explosives or liquid propellant plasticizers. researchgate.netresearchgate.net The high density and specific substitution patterns achievable with azetidine chemistry open up possibilities for creating new materials with tailored physical properties. The introduction of fluorine could further enhance properties like thermal stability or density.
Table 4: Emerging Applications for Fluorinated Azetidine Scaffolds
| Field | Potential Application | Key Enabling Features | References |
|---|---|---|---|
| Medicinal Chemistry | Scaffold for CNS-active agents, enzyme inhibitors, or metabolic disease therapies. | Increased sp3 character, improved PK properties, metabolic stability from CF2 group. | nih.govsciencedaily.comnih.gov |
| Chemical Biology | Building block for PROTACs, molecular probes, or fragment libraries. | Rigid scaffold, functional handles for conjugation (N-H, O-H). | nih.govenamine.net |
| Materials Science | Precursor for energetic materials or specialty polymers. | High nitrogen content, ring strain, potential for high density and thermal stability. | researchgate.netresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for (3-(Difluoromethyl)azetidin-3-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via catalytic hydrogenation using palladium-based catalysts. For example, a method involving hydrogen (5 bar) and palladium hydroxide on carbon in methanol at 40°C for 4 hours achieved a 59% yield, with purification via filtration and acetonitrile washing . Alternative routes may involve azetidine ring formation followed by fluorination. Key variables affecting yield include catalyst loading, solvent polarity (e.g., methanol vs. DMF), and reaction time. Comparative studies of Pd/C vs. Lindlar catalysts in hydrogenation of acetylenic precursors (e.g., propargyl alcohols) suggest differences in selectivity due to steric effects .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Crystal packing parameters (e.g., triclinic system with α = 109.9°, β = 95.8°, γ = 90.2°) from analogous azetidine derivatives provide insights into bond angles and steric hindrance .
- NMR spectroscopy : The difluoromethyl group’s NMR signals typically appear as doublets (J ≈ 250–300 Hz), while NMR reveals splitting patterns due to coupling with fluorine atoms .
- Computational modeling : Density functional theory (DFT) can predict electronic effects of the difluoromethyl group on the azetidine ring’s basicity and reactivity .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous media?
Methodological Answer: The compound’s stability is influenced by:
- pH : The azetidine ring may undergo hydrolysis under acidic conditions, while the difluoromethyl group is stable in neutral to mildly basic environments.
- Solvent compatibility : Methanol and acetonitrile are preferred for storage due to low nucleophilicity, whereas DMF may promote degradation at elevated temperatures .
- Light and temperature : Store at 2–8°C in amber vials to prevent photolytic cleavage of the C–F bond .
Advanced Research Questions
Q. How does the difluoromethyl group modulate bioactivity in azetidine-based drug candidates?
Methodological Answer: The difluoromethyl group enhances metabolic stability and membrane permeability via:
- Electron-withdrawing effects : Reduces basicity of the azetidine nitrogen, decreasing protonation in physiological pH and improving blood-brain barrier penetration .
- Hydrophobic interactions : Fluorine’s lipophilicity (π-π stacking) enhances binding to hydrophobic pockets in enzyme active sites. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC values for targets like kinase inhibitors .
Q. What strategies resolve contradictions in regioselectivity during fluorination of azetidine precursors?
Methodological Answer: Conflicting reports on fluorination outcomes (e.g., C-3 vs. C-2 substitution) can be addressed by:
- Temperature control : Lower temperatures (−20°C) favor kinetic control, directing fluorine to the less sterically hindered C-3 position .
- Ligand-modulated catalysis : Palladium nanoparticles with triphenylphosphine ligands improve selectivity for C-3 difluoromethylation by reducing steric bulk .
- Computational validation : Transition-state modeling using Gaussian09 predicts activation barriers for competing pathways .
Q. How can in vitro metabolic data for this compound be correlated with in vivo pharmacokinetics?
Methodological Answer:
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify primary metabolites (e.g., oxidation at the azetidine ring or demethylation). LC-MS/MS analysis quantifies metabolic clearance rates .
- Isotope labeling : -labeled compound tracks excretion pathways in rodent models, revealing renal vs. hepatic elimination .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrates in vitro data to predict human AUC and C with <30% error .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for similar azetidine derivatives?
Key Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
